1-(3-Chlorophenyl)-4-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidine-4-carbonyl)piperazine 1-(3-Chlorophenyl)-4-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidine-4-carbonyl)piperazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC9716298
InChI: InChI=1S/C21H24ClN7O/c22-17-2-1-3-18(14-17)26-10-12-28(13-11-26)21(30)16-6-8-27(9-7-16)20-5-4-19-24-23-15-29(19)25-20/h1-5,14-16H,6-13H2
SMILES: C1CN(CCC1C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)C4=NN5C=NN=C5C=C4
Molecular Formula: C21H24ClN7O
Molecular Weight: 425.9 g/mol

1-(3-Chlorophenyl)-4-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidine-4-carbonyl)piperazine

CAS No.:

Cat. No.: VC9716298

Molecular Formula: C21H24ClN7O

Molecular Weight: 425.9 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Chlorophenyl)-4-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidine-4-carbonyl)piperazine -

Specification

Molecular Formula C21H24ClN7O
Molecular Weight 425.9 g/mol
IUPAC Name [4-(3-chlorophenyl)piperazin-1-yl]-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methanone
Standard InChI InChI=1S/C21H24ClN7O/c22-17-2-1-3-18(14-17)26-10-12-28(13-11-26)21(30)16-6-8-27(9-7-16)20-5-4-19-24-23-15-29(19)25-20/h1-5,14-16H,6-13H2
Standard InChI Key VUFGYXJMPNVCSE-UHFFFAOYSA-N
SMILES C1CN(CCC1C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)C4=NN5C=NN=C5C=C4
Canonical SMILES C1CN(CCC1C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)C4=NN5C=NN=C5C=C4

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The compound’s molecular formula is C<sub>21</sub>H<sub>24</sub>ClN<sub>7</sub>O, with a molecular weight of 425.9 g/mol. Its IUPAC name, [4-(3-chlorophenyl)piperazin-1-yl]-[1-([1, triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methanone, reflects the integration of a 3-chlorophenyl-substituted piperazine linked via a carbonyl group to a piperidine ring bearing a triazolopyridazine moiety.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC<sub>21</sub>H<sub>24</sub>ClN<sub>7</sub>O
Molecular Weight425.9 g/mol
IUPAC Name[4-(3-chlorophenyl)piperazin-1-yl]-[1-( triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methanone
InChI KeyVUFG... (truncated)

The triazolopyridazine group, a bicyclic system with nitrogen-rich heterocycles, enhances binding affinity to enzymes and receptors through hydrogen bonding and π-π interactions . The 3-chlorophenyl group may contribute to lipophilicity, influencing blood-brain barrier permeability .

Synthesis and Optimization

Synthetic Pathways

The synthesis involves multi-step reactions, typically beginning with the preparation of triazolopyridazin-6-amine and piperidine-4-carboxylic acid derivatives. A pivotal step is the coupling of the piperidine carbonyl group to the piperazine ring under conditions optimized for yield and purity.

Key Steps:

  • Formation of Triazolopyridazine Intermediate: Cyclocondensation of hydrazine derivatives with pyridazine precursors under acidic conditions .

  • Piperidine Functionalization: Introduction of the carbonyl group via Steglich esterification or similar acyl transfer reactions.

  • Piperazine Coupling: Nucleophilic substitution or amide bond formation to attach the 3-chlorophenyl-piperazine moiety .

Reaction Conditions

Optimal parameters include:

  • Solvents: Dichloromethane (DCM) or dimethylformamide (DMF) for polar intermediates.

  • Catalysts: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for carbonyl activation.

  • Temperature: 0–25°C to prevent side reactions in sensitive steps .

Table 2: Representative Synthesis Yields

StepYield (%)Purity (%)
Triazolopyridazine Formation65–72≥95
Piperidine Carbonylation80–85≥98
Final Coupling50–60≥90

Biological Activities and Mechanisms

Neurological Targets

The piperazine moiety is structurally analogous to antipsychotics (e.g., aripiprazole), suggesting potential dopaminergic or serotonergic modulation. Molecular docking studies propose affinity for 5-HT<sub>1A</sub> and D<sub>2</sub> receptors, though empirical validation is pending .

Table 3: In Vitro Antiproliferative Activity (IC<sub>50</sub>)

Cell LineIC<sub>50</sub> (nM)
LNCaP (Prostate Cancer)12.4 ± 1.2
PC-3 (Prostate Cancer)18.9 ± 2.1
HEK293 (Non-Cancerous)>1000

Therapeutic Applications and Future Directions

Neurological Disorders

The compound’s dual affinity for monoamine receptors positions it as a candidate for schizophrenia or depression, though in vivo efficacy and toxicity profiles remain uncharacterized .

Oncology

Prostate cancer applications are supported by structural similarity to clinical-stage triazolopyridazines . Co-administration with taxanes or PARP inhibitors could synergize efficacy .

Challenges and Innovations

  • Bioavailability: The high molecular weight (425.9 g/mol) may limit oral absorption. Prodrug strategies or nanoparticle delivery systems could mitigate this .

  • Selectivity: Off-target effects on adenosine receptors necessitate structure-activity relationship (SAR) studies to refine substituents .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator